molecular formula C19H16N6OS B2691473 N-(4-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide CAS No. 891106-57-3

N-(4-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide

Cat. No. B2691473
CAS RN: 891106-57-3
M. Wt: 376.44
InChI Key: MGPZMVCQTVVRDI-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H16N6OS and its molecular weight is 376.44. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activities

Compounds structurally related to N-(4-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide have been investigated for their anticancer effects. For instance, modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, replacing the acetamide group with an alkylurea moiety, resulted in compounds with significant antiproliferative activities and reduced toxicity. These modifications showed potential as potent PI3K inhibitors and effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).

Potential Antiasthma Agents

Triazolo[1,5-c]pyrimidines have been prepared and found active as mediator release inhibitors, indicating potential as antiasthma agents. The synthesis involved reacting arylamidines with compounds to give pyrimidinones, which upon further reactions yielded triazolo[1,5-c]pyrimidines with notable activity. These compounds underwent further pharmacological and toxicological studies (J. Medwid et al., 1990).

Cardiovascular Effects

The synthesis and investigation of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems revealed compounds with coronary vasodilating and antihypertensive activities. Among these, a specific compound demonstrated promising potential as a cardiovascular agent, showing potent coronary vasodilating activity and equipotent antihypertensive activity compared to known drugs (Y. Sato et al., 1980).

Antimicrobial Properties

A series of derivatives containing the triazolopyridine moiety has been synthesized and evaluated for their in-vitro antibacterial, antifungal, and antituberculosis activity. The synthesis involved the condensation of specific thiols and chloroacetamides, indicating that compounds with the 1,2,4-triazole ring system possess a wide range of pharmaceutical activities, including antimicrobial effects (B. MahyavanshiJyotindra et al., 2011).

properties

IUPAC Name

N-(4-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS/c1-13-4-6-15(7-5-13)21-18(26)12-27-19-23-22-17-9-8-16(24-25(17)19)14-3-2-10-20-11-14/h2-11H,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPZMVCQTVVRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.